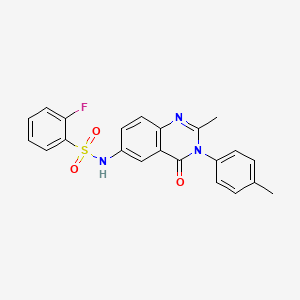

2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

説明

This compound features a 3,4-dihydroquinazolinone core substituted with a 2-methyl group, a p-tolyl group at position 3, and a 2-fluorobenzenesulfonamide moiety at position 5. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anti-inflammatory properties.

Key structural attributes:

- Quinazolinone core: 3,4-Dihydro configuration reduces aromaticity compared to fully unsaturated analogs, influencing conformational flexibility and intermolecular interactions.

- p-Tolyl substituent: Introduces lipophilicity and may facilitate π-π stacking in biological targets.

- Fluorinated sulfonamide: Enhances hydrogen-bond acceptor capacity and modulates solubility.

特性

IUPAC Name |

2-fluoro-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c1-14-7-10-17(11-8-14)26-15(2)24-20-12-9-16(13-18(20)22(26)27)25-30(28,29)21-6-4-3-5-19(21)23/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRCWJDRZOKIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and various biological assays.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for various biological activities. The presence of a sulfonamide group enhances its pharmacological properties. The molecular formula is , indicating the presence of fluorine and sulfur, which may influence its reactivity and biological interactions.

1. Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Research indicates that derivatives of quinazolinone with sulfonamide groups exhibit significant COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications to the quinazolinone structure can enhance anti-inflammatory effects .

2. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For example, compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown potent inhibitory activity (IC50 = 0.014 μM), indicating potential for use in cancer therapies . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cell lines.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored extensively. For instance, it has been suggested that the quinazolinone framework can effectively inhibit carbonic anhydrases, which are important for maintaining acid-base balance in tissues .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the quinazolinone ring followed by the introduction of the sulfonamide moiety. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on COX Inhibition : A study synthesized various quinazolinone derivatives and tested their COX-2 inhibitory activity. The results indicated that structural modifications significantly affected potency .

- VEGFR-2 Inhibition : Research on new derivatives showed promising results against VEGFR-2 with notable cytotoxicity in HT-29 and COLO-205 cell lines .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target enzymes, providing insights into their mechanisms of action .

Data Table: Biological Activities Summary

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity

- Quinazolines have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

-

Antimicrobial Properties

- Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group in this compound enhances its efficacy against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Inhibition of Protein Kinases

Case Studies

- In Vitro Studies

- Animal Models

Comparative Analysis with Related Compounds

類似化合物との比較

Comparison with Structural Analogs

Structural Comparison with 0NS (2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-yl)Benzenesulfonamide)

The closest structural analog, 0NS (PDB ID: 0NS), shares a sulfonamide-linked quinazolinone framework but differs in critical substituents and ring saturation (Table 1).

Table 1: Structural and Physicochemical Comparison

| Feature | Target Compound | 0NS |

|---|---|---|

| Sulfonamide substituent | 2-Fluorobenzenesulfonamide | 2-Methoxybenzenesulfonamide |

| Quinazolinone saturation | 3,4-Dihydro (partially unsaturated) | 1,2,3,4-Tetrahydro (fully saturated) |

| Molecular formula | C₂₀H₁₇FN₃O₃S (estimated) | C₁₆H₁₇N₃O₄S |

| Key functional groups | Fluorine (electron-withdrawing), p-tolyl (lipophilic) | Methoxy (electron-donating), 3-methyl |

| Hydrogen-bond capacity | Fluorine: weak H-bond acceptor; sulfonamide: strong H-bond donor/acceptor | Methoxy: moderate H-bond acceptor; sulfonamide: donor/acceptor |

Implications of Structural Differences:

The methoxy group in 0NS donates electrons, which may alter electronic environments in target proteins.

Lipophilicity and Solubility: Fluorine increases lipophilicity (higher logP) compared to methoxy, enhancing membrane permeability but possibly reducing aqueous solubility. The p-tolyl group further elevates hydrophobicity in the target compound, whereas 0NS’s tetrahydroquinazolinone core may improve solubility.

Conformational Flexibility: The 3,4-dihydro quinazolinone in the target compound allows partial planarity, favoring interactions with flat binding sites.

Q & A

Q. Example Protocol :

- Step 1 : React 2-amino-4-fluorobenzoic acid with 2-isothiocyanato-benzenesulfonamide in DMSO at 80°C for 6 hours.

- Step 2 : Purify via recrystallization (ethanol/water) and confirm structure via NMR (e.g., δ 7.23 ppm for aromatic protons) and ESI-MS (m/z 350.0 [M − H]) .

Advanced: How can regioselectivity challenges during fluorination of the benzenesulfonamide group be addressed?

Answer:

Regioselectivity is influenced by:

- Electronic Effects : Fluorine’s electron-withdrawing nature directs substitution to meta/para positions. Use DFT calculations to predict reactive sites.

- Steric Hindrance : Bulky substituents (e.g., p-tolyl on quinazolinone) may block ortho positions.

- Catalytic Systems : Pd-mediated C–H activation or CuF-assisted fluorination improves selectivity.

Q. Case Study :

- 2,6-Difluoro Derivatives : Show 2-fold higher inhibition of bacterial enzymes compared to chloro analogs (IC = 0.8 µM vs. 1.5 µM) .

Advanced: How can crystallographic data resolve contradictions in reported activity profiles?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution crystal structure determination. Analyze hydrogen-bonding networks (e.g., sulfonamide NH···O=C interactions) .

- Torsion Angle Analysis : Compare conformational flexibility of the p-tolyl group (e.g., bent-core vs. planar structures) to explain activity discrepancies .

Q. Example :

- Bent-Core vs. Planar : Bent-core structures (θ = 144°) exhibit stronger enzyme inhibition due to optimized steric fit .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Polar Protic Solvents : Ethanol/water (7:3 v/v) yields needle-like crystals.

- Non-Polar Mixtures : DCM/hexane (1:1) for high-purity (>95%) amorphous forms.

Q. Yield Optimization :

| Solvent System | Purity (%) | Crystal Morphology | Reference |

|---|---|---|---|

| Ethanol/Water | 98 | Needles | |

| DCM/Hexane | 95 | Amorphous |

Advanced: How to design SAR studies for fluoro-sulfonamide derivatives?

Answer:

- Variable Substituents : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, isopropyl), or methoxy groups at positions 2, 6, or 7 of the quinazolinone.

- Activity Assays : Test against enzyme targets (e.g., carbonic anhydrase IX) using fluorescence polarization.

- QSAR Modeling : Correlate Hammett σ values of substituents with IC data .

Basic: What are common impurities encountered during synthesis?

Answer:

- Byproducts : Unreacted 2-amino-benzoic acid derivatives (detected via TLC, R = 0.3 in ethyl acetate).

- Degradation Products : Hydrolyzed sulfonamide (δ 6.95 ppm in NMR) due to moisture exposure .

Advanced: How to validate contradictory biological data across studies?

Answer:

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).

- Meta-Analysis : Pool data from ≥3 independent studies using Cohen’s d statistic.

- Structural Validation : Cross-check crystallographic data (e.g., CCDC entries) to confirm compound identity .

Basic: What safety precautions are essential for handling fluorinated sulfonamides?

Answer:

- PPE : Nitrile gloves, fume hood (TLV = 0.1 ppm for fluorine gases).

- Waste Disposal : Neutralize with 10% NaOH before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。